N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide
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Overview
Description
“N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide” is structurally related to methamphetamine, with the phenyl ring replaced by thiophene . It is also known as Methiopropamine (MPA), and it has been used as a “research chemical” or "legal high" . It has limited popularity as a recreational stimulant .
Synthesis Analysis
The synthesis of Methiopropamine involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . The IUPAC name for this compound is 1-(thiophen-2-yl)-2-methylaminopropane .Chemical Reactions Analysis
Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one, which can be seen as a phenylacetone derivative .Physical and Chemical Properties Analysis
The chemical formula for Methiopropamine is C8H13NS, and its molar mass is 155.26 g·mol−1 .Scientific Research Applications
Antimicrobial Activity
N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a related compound, demonstrates effective antimicrobial activity. Utilizing techniques like X-ray diffraction, spectroscopy, and DFT theoretical level, researchers have investigated its geometrical parameters and chemical activity parameters. This compound shows promising antibacterial properties, as evidenced by microdilution method testing against various microorganisms (Cakmak et al., 2022).
Reactivity and Synthesis
Studies on compounds such as N-(1-Naphthyl)furan-2-carboxamide and N-(quinolin-5-yl)thiophene-2-carboxamide, which share structural similarities, reveal insights into their synthesis and reactivity. These compounds undergo various chemical reactions, including electrophilic substitution, offering potential for diverse applications in chemical synthesis (Aleksandrov & El’chaninov, 2017); (Aleksandrov et al., 2020).
Synthesis and Characterization
The synthesis and characterization of related compounds like N-(2,6-Diisopropylphenyl)thioamide provide valuable information. This includes the study of molecular structures through techniques like X-ray crystallography and exploration of intermolecular interactions (Omondi & Levendis, 2012).
Pharmaceutical Applications
Research has shown that derivatives of thiophene-carboxamide possess significant pharmaceutical potential. For instance, compounds such as N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides have been studied for their antinociceptive (pain-relieving) activities (Shipilovskikh et al., 2020).
Antibacterial Activities
Studies have also delved into the antibacterial activities of various thiophene-carboxamide compounds. For example, carboxamides like N,N′-bis(thiophene-2-carboxamido)-1,3-diaminopropanol have demonstrated effectiveness against E. coli, indicating potential for use in treating bacterial infections (Aktan et al., 2017).
Chemical Properties and Structural Analysis
Research on thiophene-carboxamide derivatives includes examining their structural and chemical properties. Studies like those on N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide offer insights into molecular conformation and interactions, relevant for understanding their chemical behavior and potential applications (Saeed et al., 2011).
Mechanism of Action
Target of Action
Similar compounds, such as thiopropamine, are known to interact with norepinephrine and dopamine . These neurotransmitters play crucial roles in the nervous system, affecting mood, attention, and the body’s fight or flight response.
Mode of Action
For instance, thiopropamine, a related compound, is thought to act as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means it could potentially increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Biochemical Pathways
Based on its structural similarity to thiopropamine, it’s plausible that it might affect the norepinephrine and dopamine pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, attention, and the body’s stress response.
Pharmacokinetics
These metabolites are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .
Result of Action
For instance, thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Properties
IUPAC Name |
N-(1-thiophen-2-ylpropan-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-9(7-11-3-2-5-16-11)13-12(14)10-4-6-15-8-10/h2-6,8-9H,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHBSOGAKJAMGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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